molecular formula C8H7Cl2NOS B1335217 2-(2,4-Dichlorophenoxy)ethanethioamide CAS No. 2302-32-1

2-(2,4-Dichlorophenoxy)ethanethioamide

Cat. No. B1335217
CAS RN: 2302-32-1
M. Wt: 236.12 g/mol
InChI Key: AGDXYFYNDRKKSF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethanethioamide is a crystalline organic compound with the molecular formula C8H7O1N1Cl2S1 . It is a member of the family of phenoxyethanolamines.


Synthesis Analysis

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . The synthesis process was facilitated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenoxy)ethanethioamide is represented by the SMILES string S=C (COC1=CC=C (Cl)C=C1Cl)N . The compound has a molecular weight of 236.11800 .


Physical And Chemical Properties Analysis

2-(2,4-Dichlorophenoxy)ethanethioamide has a density of 1.452g/cm3, a boiling point of 367.7ºC at 760mmHg, and a melting point of 139-141ºC . The compound is in powder form .

Scientific Research Applications

  • Scientific Field: Green Chemistry

    • Application : Controlled release of herbicides .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not provided in the source .
  • Scientific Field: Green Chemistry

    • Application : Controlled release of herbicides .
    • Methods of Application : Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas . The obtained herbicide@HTlcs showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5) .
    • Results : The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides . The release rates of 2,4-D@HTlcs were in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion . The leaching experiments performed in two agricultural topsoils collected from Beijing and Yunnan province and a grassland soil from Neimenggu province all demonstrated that the developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil .
  • Scientific Field: Environmental Science

    • Application : Degradation of 2,4 Dichlorophenoxyacetic acid herbicide .
    • Methods of Application : This involves the use of ultrasonic coupling with electrical current to activate Persulfate .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Scientific Field: Environmental Science

    • Application : Reductive dechlorination of Chlorinated Organic Compounds (COCs) .
    • Methods of Application : This involves the use of Pd-anchored Ni (OH) 2 /Ni-foam bifunctional electrodes prepared in situ .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Scientific Field: Green Chemistry

    • Application : Nanocarrier-based formulations to improve the use efficiency and reduce the off-target effects of pesticides .
    • Methods of Application : Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas . The obtained herbicide@HTlcs showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5) .
    • Results : The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides . The release rates of 2,4-D@HTlcs were in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion . The leaching experiments performed in two agricultural topsoils collected from Beijing and Yunnan province and a grassland soil from Neimenggu province all demonstrated that the developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil .

Safety And Hazards

The safety information available indicates that 2-(2,4-Dichlorophenoxy)ethanethioamide is classified as a Combustible Solid . The compound has a WGK of 3, and its flash point is not applicable . Users are advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NOS/c9-5-1-2-7(6(10)3-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDXYFYNDRKKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390783
Record name 2-(2,4-dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)ethanethioamide

CAS RN

2302-32-1
Record name 2-(2,4-dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-DICHLOROPHENOXY) ETHANETHIOAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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